molecular formula C14H14FNO2S B4595671 1-(2-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide

1-(2-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide

Cat. No.: B4595671
M. Wt: 279.33 g/mol
InChI Key: IPEGKOXZXUXRBO-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.07292802 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorine Source in Organic Synthesis

1-(2-Fluorophenyl)-N-(3-methylphenyl)methanesulfonamide and similar compounds have been explored as fluorine sources in organic synthesis. McCarthy et al. (1990) described the use of fluoromethyl phenyl sulfone as a precursor in the Horner-Wittig reaction, producing vinyl fluorides, highlighting the role of fluorine-containing compounds in creating valuable chemical structures (McCarthy, Matthews, Edwards, Stemerick, & Jarvi, 1990).

Catalysis and Enantioselective Reactions

Compounds like this compound are pivotal in catalysis and enantioselective reactions. Liu et al. (2009) demonstrated the use of fluorobis(phenylsulfonyl)methane in iridium-catalyzed allylic alkylations, yielding enantiopure compounds, which underscores the importance of these fluorine-containing substances in asymmetric synthesis (Liu, Zheng, He, Zhao, Dai, & You, 2009).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, especially for pharmaceutical applications, often utilizes derivatives of this compound. Haufe et al. (1988) described the synthesis of β-fluoroalkyl-methylthioethers through the addition of methanesulfenyl fluoride to alkenes. This method provides insight into the generation of fluorinated compounds, which are significant in medicinal chemistry (Haufe, Alvernhe, Anker, Laurent, & Saluzzo, 1988).

Fluorescence Analysis

The fluorescence response of N-methylacridone for methanesulfonic acid as reported by Masuda et al. (2005) implies potential uses of fluorinated sulfonamides in analytical chemistry. The interaction with stronger acids like methanesulfonic acid can be useful for sensitive determinations in various chemical analyses (Masuda, Uda, Kamochi, & Takadate, 2005).

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-5-4-7-13(9-11)16-19(17,18)10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEGKOXZXUXRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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